H-CHG-OME HCL

Description

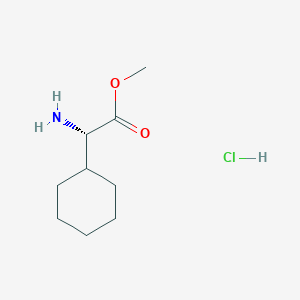

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJOGDRCFDWIIJ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589936 | |

| Record name | Methyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-63-3 | |

| Record name | Methyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cyclohexylglycine Methyl Ester.HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-CHG-OME HCL: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-CHG-OME HCL, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative. While not known for direct biological activity or involvement in specific signaling pathways, it serves as a crucial chiral building block in synthetic organic chemistry. Its primary and most notable application is as a key intermediate in the synthesis of Telaprevir, a protease inhibitor used in antiviral therapy. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical methodologies, presenting quantitative data in structured tables and detailing experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid. Its core physicochemical properties are summarized below, compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride | N/A |

| Synonyms | This compound, L-Cyclohexylglycine methyl ester hydrochloride | [1] |

| CAS Number | 14328-63-3 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | N/A |

| Molecular Weight | 207.70 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97.5% (HPLC) | [2] |

Table 2: Computed Physicochemical Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 52.3 Ų |

| LogP | 1.4888 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of the parent amino acid, L-cyclohexylglycine. A general and convenient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) in methanol.

General Synthesis Protocol: Esterification of L-Cyclohexylglycine

This protocol is adapted from established methods for the synthesis of amino acid methyl esters.

Objective: To synthesize (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride from L-cyclohexylglycine.

Materials:

-

L-cyclohexylglycine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask, add L-cyclohexylglycine (1 equivalent).

-

Under stirring, slowly add freshly distilled trimethylchlorosilane (2 equivalents).

-

Add anhydrous methanol to the mixture.

-

Allow the resulting solution or suspension to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the product, (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride.

Workflow for the General Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Role in Telaprevir Synthesis

This compound is a recognized intermediate in the synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. In the synthetic route to Telaprevir, the L-cyclohexylglycine methyl ester moiety is coupled with pyrazinecarboxylic acid.

Logical Flow of this compound in Telaprevir Synthesis

References

An In-depth Technical Guide to H-CHG-OME HCL: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-CHG-OME HCL, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a pivotal chiral building block in the synthesis of potent antiviral therapeutics. Its primary significance lies in its role as a key intermediate in the manufacture of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its strategic incorporation into the synthetic route of Telaprevir. Furthermore, this document elucidates the mechanism of action of Telaprevir, the ultimate active pharmaceutical ingredient derived from this intermediate, and its impact on the HCV NS3/4A protease and host innate immune signaling pathways.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of the methyl ester of (S)-cyclohexylglycine. The presence of the cyclohexyl moiety imparts specific steric and lipophilic properties that are crucial for the biological activity of the final drug product.

| Property | Value | Reference |

| Chemical Name | (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride | |

| Synonyms | This compound, L-Cyclohexylglycine methyl ester hydrochloride | |

| CAS Number | 14328-63-3 | |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 185-191 °C | [3] |

| Optical Rotation | [α]D²⁵ = +36 ± 2° (c=1 in MeOH) | [3] |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the parent amino acid, (S)-cyclohexylglycine, in the presence of an acid catalyst. The following protocol is a representative method for its preparation.

Experimental Protocol: Esterification of (S)-Cyclohexylglycine

Materials:

-

(S)-Cyclohexylglycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-cyclohexylglycine (1 equivalent) in anhydrous methanol. The typical concentration is in the range of 0.5 to 2 M.

-

Acid Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution until saturation. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and acid.

-

Purification: To the resulting crude oil or solid, add diethyl ether or another suitable non-polar solvent to induce precipitation of the hydrochloride salt. Stir the suspension for a period to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified this compound product under vacuum to a constant weight.

Expected Yield: 85-95%

Synthesis Workflow

Role in the Synthesis of Telaprevir

This compound is a crucial building block in the convergent synthesis of Telaprevir. The cyclohexylglycine moiety it provides is essential for the interaction of Telaprevir with the active site of the HCV NS3/4A protease.

Experimental Protocol: Synthesis of a Key Telaprevir Intermediate

The following is a simplified protocol outlining the coupling of the cyclohexylglycine methyl ester with pyrazinecarboxylic acid, a key step in the synthesis of a Telaprevir precursor.

Materials:

-

This compound

-

Pyrazinecarboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Amine Salt Neutralization: Dissolve this compound (1 equivalent) in DCM or DMF. Add DIPEA (1.1 equivalents) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and free the amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve pyrazinecarboxylic acid (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DCM or DMF. Stir the mixture at 0 °C for 30 minutes to form the active ester.

-

Coupling Reaction: Add the solution of the free amine from step 1 to the activated carboxylic acid solution from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.

Telaprevir Synthesis Workflow

Biological Context: Mechanism of Action of Telaprevir

As this compound is a precursor to Telaprevir, its biological relevance is understood through the mechanism of action of the final drug. Telaprevir is a potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4]

The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites to generate mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for the virus's life cycle.[5][6][7][8] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby inhibiting viral replication.[4]

Furthermore, the HCV NS3/4A protease plays a role in the evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β), which are crucial for the signaling pathways that lead to the production of type I interferons.[9][10][11][12] By inhibiting the NS3/4A protease, Telaprevir not only directly hinders viral replication but may also help restore the host's innate immune response against the virus.

Telaprevir Efficacy Data

Clinical trials have demonstrated the efficacy of Telaprevir in combination with pegylated interferon and ribavirin for the treatment of chronic HCV genotype 1 infection, leading to significantly higher rates of Sustained Virologic Response (SVR), which is considered a cure.

| Patient Population | Treatment Regimen | SVR Rate | Reference |

| Treatment-Naïve (Genotype 1) | Telaprevir + Peg-IFN/RBV | 72-79% | [13][14] |

| Treatment-Naïve (Genotype 1) | Peg-IFN/RBV alone | 44% | [4] |

| Prior Relapsers (Genotype 1) | Telaprevir + Peg-IFN/RBV | 83-88% | [5] |

| Prior Non-responders (Genotype 1) | Telaprevir + Peg-IFN/RBV | 29-34% | [5] |

| HIV/HCV Co-infected (Genotype 1) | Telaprevir + Peg-IFN/RBV | 74% | [14] |

HCV NS3/4A Protease Signaling Pathway

References

- 1. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NS3-4A of hepatitis C virus is a chymotrypsin-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 7. journals.asm.org [journals.asm.org]

- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sequential MAVS and MyD88/TRIF signaling triggers anti-viral responses of tick-borne encephalitis virus-infected murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of genotype 2 and 3 hepatitis C virus variants in patients treated with telaprevir demonstrates a consistent resistance profile across genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Virologic Response Rates of Telaprevir-based Hepatitis C Triple Therapy in Patients with and without HIV Co-infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Telaprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: H-CHG-OME HCl (L-Cyclohexylglycine Methyl Ester Hydrochloride)

CAS Number: 14328-63-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-CHG-OME HCl, also known as L-Cyclohexylglycine Methyl Ester Hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Data

This compound is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents.[1] Its cyclohexyl moiety imparts unique steric properties, influencing the conformation and biological activity of the resulting peptides and small molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14328-63-3 | [1] |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 188-189 °C | |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Purity | ≥98% |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions.[1]

Key applications include:

-

Peptide Synthesis: It is utilized as a non-natural amino acid building block in the synthesis of peptides. Its incorporation can lead to peptides with modified proteolytic stability and conformational properties.

-

Small Molecule Synthesis: It serves as a key starting material or intermediate in the multi-step synthesis of therapeutic agents. Notably, it has been employed in the synthesis of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C.

Experimental Protocols

The following are detailed experimental protocols for the use of this compound in peptide coupling reactions, as described in the scientific literature.

General Peptide Coupling Procedure

This protocol outlines a standard method for coupling this compound with a carboxylic acid, a common step in the synthesis of more complex molecules.

Materials:

-

This compound (L-Cyclohexylglycine methyl ester hydrochloride)

-

Carboxylic acid of interest

-

Peptide coupling reagent (e.g., HATU, HBTU, BOP)

-

Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent.

-

Activation: Add the peptide coupling reagent (1.0-1.2 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add this compound (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Example: Synthesis of an Amide using BOP reagent

This specific protocol details the coupling of pyrazinecarboxylic acid with L-cyclohexylglycine methyl ester using BOP reagent.

Procedure:

-

To a solution of L-cyclohexylglycine methyl ester hydrochloride (19.9 mmol) in CH₂Cl₂ (100 ml) at room temperature under a nitrogen atmosphere, add pyrazinecarboxylic acid (21.9 mmol). This will form a white suspension.

-

Add triethylamine (45.8 mmol), followed by benzotriazol-1-yloxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP; 21.9 mmol). The reaction mixture will turn from purple to an orange solution.

-

Stir the reaction overnight.

-

Upon completion, add saturated NaHCO₃ solution (10 ml) and saturated Na₂S₂O₃ solution (10 ml).

-

Stir the mixture for 10 minutes, then separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 10 ml).

-

Combine the organic layers, dry with MgSO₄, and concentrate in vacuo to give the crude product.

Signaling Pathways and Biological Activity

While this compound is primarily utilized as a synthetic building block, some reports suggest potential neuroprotective effects of L-Cyclohexyl glycine derivatives, though specific signaling pathways have not been elucidated in the available literature.[1] Further research is required to fully understand the biological activities and mechanisms of action of this compound and its derivatives.

Visualizations

Experimental Workflow: General Peptide Coupling

Caption: General workflow for a peptide coupling reaction involving this compound.

Logical Relationship: Role in Drug Synthesis

Caption: The role of this compound as a building block in drug synthesis.

References

An In-Depth Technical Guide to L-Cyclohexylglycine Methyl Ester Hydrochloride (H-CHG-OME HCL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cyclohexylglycine methyl ester hydrochloride (H-CHG-OME HCL) is a synthetic amino acid derivative of significant interest in pharmaceutical research and development. Its structural features, particularly the presence of a bulky cyclohexyl group, make it a valuable building block for the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, with a focus on its role in medicinal chemistry and as a probe for studying amino acid transport systems.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Weight | 207.7 g/mol |

| Molecular Formula | C₉H₁₈ClNO₂ |

| CAS Number | 14328-63-3 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Analysis

The synthesis of this compound typically involves the esterification of L-cyclohexylglycine. A general and efficient method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane (TMSCl) and methanol.

Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol describes a general method applicable to the synthesis of this compound from L-cyclohexylglycine.

Materials:

-

L-Cyclohexylglycine

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Anhydrous Methanol (MeOH)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round bottom flask containing L-cyclohexylglycine (1 equivalent), slowly add freshly distilled trimethylchlorosilane (2 equivalents) under constant stirring.

-

To this mixture, add anhydrous methanol.

-

Continue stirring the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting solid is the hydrochloride salt of the amino acid methyl ester.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Significance and Applications

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its non-natural, bulky cyclohexyl side chain can impart unique conformational constraints and lipophilicity to peptide-based drugs, potentially enhancing their metabolic stability and cell permeability.

Interaction with Amino Acid Transporters

There is evidence to suggest that L-amino acid esters, including those with bulky side chains, can interact with amino acid transporters. One such transporter of significant interest is the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the transport of large neutral amino acids across the cell membrane, including the blood-brain barrier. It is also overexpressed in various types of cancer cells.

The interaction of this compound with LAT1 could be of a competitive nature, where it vies with endogenous substrates for binding to the transporter. This interaction can be leveraged for drug delivery, where this compound or a drug conjugate could potentially be transported into the brain or cancer cells via LAT1.

Role in Drug Development

The unique structure of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its incorporation into peptide backbones can lead to compounds with improved pharmacokinetic properties. There is also interest in its potential neuroprotective effects, although the precise mechanisms are still under investigation. Its ability to potentially modulate neurotransmitter activity makes it a valuable tool in the exploration of new treatments for neurological conditions.

Conclusion

L-Cyclohexylglycine methyl ester hydrochloride is a versatile synthetic building block with significant potential in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it readily accessible for research purposes. Future investigations into its specific interactions with biological targets, such as amino acid transporters, and its role in signaling pathways will further elucidate its therapeutic potential and solidify its importance in the design of next-generation pharmaceuticals.

H-CHG-OME HCL synthesis pathway

An In-depth Technical Guide on the Synthesis Pathway of H-CHG-OME HCL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for this compound, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including Telaprevir. This document details the chemical properties, synthesis route, experimental protocols, and relevant data for researchers and professionals in the field of drug development.

Chemical Properties

This compound is the hydrochloride salt of the methyl ester of (S)-2-amino-2-cyclohexylacetic acid. The hydrochloride form enhances the compound's stability and solubility, making it a practical starting material for further synthetic transformations.

| Property | Value |

| CAS Number | 14328-63-3 |

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

Synthesis Pathway

The primary synthetic route to this compound involves the esterification of the parent amino acid, (S)-2-amino-2-cyclohexylacetic acid, using methanol in the presence of an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl2) as the catalyst.

The overall reaction is as follows:

(S)-2-amino-2-cyclohexylacetic acid + CH3OH --(SOCl2)--> (S)-Methyl 2-amino-2-cyclohexylacetate Hydrochloride

Below is a DOT script to generate a diagram of the synthesis pathway.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the esterification of amino acids.

Materials:

-

(S)-2-amino-2-cyclohexylacetic acid

-

Anhydrous Methanol (CH3OH)

-

Thionyl chloride (SOCl2)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend (S)-2-amino-2-cyclohexylacetic acid (1 equivalent) in anhydrous methanol (approximately 3-5 mL per gram of amino acid) under a nitrogen or argon atmosphere.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation and Purification: To the resulting crude product, add ethyl acetate and stir to form a precipitate. Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield this compound as a white crystalline powder.

The following DOT script generates a diagram of the experimental workflow.

Commercial Availability and Technical Profile of H-CHG-OME HCL: A Guide for Researchers

For Immediate Release

H-CHG-OME HCL, also known as L-2-Cyclohexylglycine methyl ester hydrochloride or (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a commercially available amino acid derivative crucial for research and development in the pharmaceutical and biotechnology sectors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in peptide synthesis and as a building block for therapeutic agents.

Commercial Availability and Suppliers

This compound (CAS Number: 14328-63-3) is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale drug development projects. Purity levels are typically high, with most suppliers offering grades of 98% or greater.[1]

Table 1: Prominent Suppliers of this compound

| Supplier | Purity Specification | Additional Notes |

| Sigma-Aldrich (AldrichCPR) | Not specified; buyer assumes responsibility to confirm purity. | Product intended for early discovery research. |

| ChemicalBook | ≥98% | Lists multiple suppliers and manufacturers. |

| Chem-Impex | ≥99% (HPLC)[2] | Provides some physicochemical data.[2] |

| BLDpharm | Not specified | Provides links to analytical data like NMR and HPLC.[3] |

| Ambeed | Not specified | Provides links to analytical documentation.[4] |

| HENAN BOYANG CHEMICAL | ≥99% | Offers large production capacity.[5] |

Physicochemical and Analytical Data

This compound is a white to off-white crystalline solid.[6] Its hydrochloride salt form enhances stability and solubility in water and polar organic solvents, which is advantageous for its use in various synthetic and biological applications.[6][7] While a specific Certificate of Analysis for a single batch is not publicly available, the following table summarizes typical analytical specifications based on supplier data and common analytical techniques for such compounds.

Table 2: Representative Physicochemical and Analytical Data for this compound

| Parameter | Typical Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity | ≥98% to ≥99% | HPLC |

| Molecular Formula | C₉H₁₈ClNO₂ | --- |

| Molecular Weight | 207.70 g/mol | --- |

| CAS Number | 14328-63-3 | --- |

| Melting Point | 181 - 186 °C[2] | Capillary Method |

| Optical Rotation | [α]D20 = -36 ± 2º (c=1 in MeOH)[2] | Polarimetry |

| Solubility | Soluble in water and polar organic solvents.[7] | --- |

| Storage | Store at 0 - 8 °C[2][8] | --- |

Core Application: Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The methyl ester protection of the carboxylic acid allows for the selective formation of a peptide bond at the free amine group. Its cyclohexyl side chain provides unique steric and hydrophobic properties to the resulting peptide, which can influence its structure, stability, and biological activity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is an adaptable protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This protocol is based on established methods for similar amino acid derivatives.[9]

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Workflow Diagram:

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Procedure:

-

Resin Preparation: Swell the resin in DCM and then DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve the Fmoc-protected amino acid, coupling reagent (e.g., HBTU), and DIPEA in DMF. Add this solution to the resin and agitate.

-

For this compound incorporation: In a separate vial, dissolve this compound, a coupling reagent (e.g., HBTU), and DIPEA in DMF. The initial equivalents of DIPEA will neutralize the hydrochloride salt. Add this activated solution to the deprotected resin.

-

-

Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete.

-

Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Cyclohexylglycine derivatives are recognized as important pharmacophores in the design of inhibitors for dipeptidyl peptidase IV (DPP-4).[10] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 a key target for the treatment of type 2 diabetes.

The Incretin Signaling Pathway and DPP-4 Inhibition

The diagram below illustrates the incretin signaling pathway and the mechanism of action of DPP-4 inhibitors. This compound can be used to synthesize molecules that act at the DPP-4 inhibition step.

Caption: The role of DPP-4 in the incretin signaling pathway and the mechanism of DPP-4 inhibitors.

Conclusion

This compound is a readily available and versatile chemical building block with significant applications in peptide synthesis and drug discovery. Its unique structural features make it a valuable component in the development of novel therapeutics, particularly in the area of metabolic diseases through the inhibition of DPP-4. The information and protocols provided in this guide are intended to support researchers and drug development professionals in leveraging the potential of this important compound.

References

- 1. H-Chg-OMe AldrichCPR 14328-63-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 14328-63-3|H-Chg-OMe.HCl|BLD Pharm [fr.bldpharm.com]

- 4. 14328-63-3 | H-Chg-OMe·HCl | Ambeed.com [ambeed.com]

- 5. Factory price this compound in stock, CasNo.14328-63-3 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]

- 6. CAS 14328-63-3: L-Cyclohexyl glycine methyl ester hydrochl… [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. L-2-Cyclohexylglycine tert-butyl ester hydrochloride | 213475-52-6 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

H-CHG-OME HCL: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-CHG-OME HCL, chemically known as L-Cyclohexylglycine methyl ester hydrochloride or (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative. It is recognized as a valuable building block in medicinal chemistry and pharmaceutical development.[1] This technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential biological activities. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It exhibits solubility in water and various organic solvents, a property that is enhanced by its hydrochloride salt form, which also contributes to its stability.[2]

| Property | Value | Source |

| CAS Number | 14328-63-3 | [2] |

| Molecular Formula | C9H18ClNO2 | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis of this compound

A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides, including this compound, involves the esterification of the corresponding amino acid using trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is noted for its mild reaction conditions, simple workup, and good to excellent yields.[3]

Experimental Protocol: General Synthesis of Amino Acid Methyl Ester Hydrochlorides[3]

-

Reaction Setup: To a round-bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly with magnetic stirring.

-

Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Another significant application of L-Cyclohexylglycine methyl ester is as a key intermediate in the synthesis of the antiviral drug Telaprevir.[1][4] The detailed synthetic procedures used in this context can be a valuable source for a specific synthesis protocol for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in the public domain, the literature on structurally related compounds suggests several potential areas of therapeutic interest. These include roles as an anti-inflammatory, analgesic, and neuroprotective agent. Furthermore, its utility as a building block in drug discovery is well-established.[1][5]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Analogues of this compound, specifically 4-amino cyclohexylglycine derivatives, have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[6] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.

-

Assay Principle: The assay is based on a luminescent signal generated from a DPP-IV-sensitive substrate (Gly-Pro-aminoluciferin) upon reaction with DPPs and luciferase.

-

Procedure:

-

Prepare a standard curve using recombinant DPP-IV.

-

In a 96-well plate, add the biological sample (e.g., plasma, cell lysate) and the test compound (this compound at various concentrations).

-

To distinguish DPP-IV activity from other DPPs, a parallel set of samples containing a specific DPP-IV inhibitor (e.g., K579) should be run.

-

Add the Gly-Pro-aminoluciferin substrate and luciferase.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of DPP-IV inhibition by the test compound.

-

The potential for this compound to act as a DPP-IV inhibitor warrants further investigation and could open avenues for its development in metabolic diseases.

Caption: Potential mechanism of this compound as a DPP-IV inhibitor.

Anti-inflammatory and Analgesic Potential

Several studies have reported the anti-inflammatory and analgesic properties of various amino acids and their derivatives.[7] While direct evidence for this compound is not available, its structural similarity to other bioactive amino acid esters suggests it may possess similar activities. Standard assays to evaluate these properties include the carrageenan-induced paw edema model for inflammation and the hot plate or tail-flick tests for analgesia.

Caption: Workflow for screening the anti-inflammatory and analgesic activity of this compound.

Neuroprotective Effects

Amino acid derivatives have been investigated for their neuroprotective potential.[8] The cyclohexyl moiety in this compound may confer specific properties that could be beneficial in models of neuronal injury. A common in vitro assay to assess neuroprotection is to evaluate the compound's ability to prevent glutamate-induced neuronal death in primary cerebellar neuron cultures.

-

Cell Culture: Culture primary cerebellar neurons from neonatal rats.

-

Compound Treatment: Treat the neuronal cultures with varying concentrations of this compound.

-

Induction of Excitotoxicity: After a pre-incubation period, expose the neurons to a toxic concentration of glutamate.

-

Assessment of Neuronal Viability: After 24 hours, assess neuronal viability using methods such as the MTT assay or by counting surviving neurons.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound compared to untreated, glutamate-exposed controls.

Pharmacokinetics

To date, there are no published pharmacokinetic studies specifically on this compound. However, studies on other amino acid derivatives in rats provide a framework for how such an investigation could be designed.[9][10] A typical study would involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and various tissues over time to determine key pharmacokinetic parameters.

Logical Relationship: Pharmacokinetic Study Design

Caption: Logical workflow for a pharmacokinetic study of this compound.

Conclusion

This compound is a promising chemical entity with established utility as a synthetic intermediate and potential for a range of biological activities. The current literature points towards DPP-IV inhibition, anti-inflammatory, analgesic, and neuroprotective effects as areas for further investigation. The experimental protocols and workflows provided in this guide are intended to serve as a foundation for researchers to design and conduct studies to further elucidate the pharmacological profile of this compound. The lack of specific quantitative data highlights the need for dedicated research to fully characterize this compound and unlock its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]

- 6. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Trialkylglycines: a new family of compounds with in vivo neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 10. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Core Significance of H-CHG-OME HCL

An In-depth Technical Guide on the Role of H-CHG-OME HCL in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound, chemically known as L-Cyclohexylglycine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its structural uniqueness, conferred by the bulky cyclohexyl group, provides compounds with distinct steric properties that can significantly influence their pharmacological activity. This guide delves into the multifaceted role of this compound, focusing on its application as a key intermediate in the synthesis of complex therapeutic agents, with a particular emphasis on the development of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.

The hydrochloride salt form of L-Cyclohexylglycine methyl ester enhances its stability and solubility, rendering it a practical and versatile starting material for multi-step organic syntheses.[1] Its utility extends to the development of pharmaceuticals targeting neurological disorders and as a modulator of neurotransmitter activity.[1][2] The incorporation of the cyclohexylglycine moiety can lead to improved bioavailability and efficacy of the final drug product.[1]

Physicochemical and Biological Activity Data

The quantitative data presented below summarizes the key physicochemical properties of this compound and the biological activity of Telaprevir, a prominent drug synthesized using this intermediate.

| Parameter | Value | Compound | Reference |

| Chemical Name | L-2-Cyclohexylglycine methyl ester hydrochloride | This compound | [1] |

| Synonym | L-Chg-OMe·HCl | This compound | [1] |

| CAS Number | 14328-63-3 | This compound | [1] |

| Molecular Formula | C₉H₁₇NO₂·HCl | This compound | [1] |

| Molecular Weight | 207.74 g/mol | This compound | [1] |

| Melting Point | 185-191 ºC | This compound | [1] |

| Purity | ≥ 99% (HPLC) | This compound | [1] |

| Optical Rotation | [a]D25 = + 36 ± 2 º (c=1 in MeOH) | This compound | [1] |

| Biological Target | Hepatitis C Virus (HCV) Protease NS3/4A | Telaprevir | |

| Biological Activity (IC₅₀) | 0.35 μM (in vitro inhibition of HCV RNA replication) | Telaprevir |

Core Application: Synthesis of Telaprevir Intermediate

This compound is a crucial starting material in the synthesis of Telaprevir, a potent inhibitor of the HCV NS3/4A serine protease. The cyclohexylglycine moiety is a key component of the P2 fragment of Telaprevir, which plays a critical role in its binding to the enzyme's active site.

Experimental Protocol: Synthesis of (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate

This protocol details the coupling of L-cyclohexylglycine methyl ester (H-CHG-OME) with pyrazinecarboxylic acid, a key step in the synthesis of Telaprevir.[3]

Materials:

-

L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol)

-

Pyrazinecarboxylic acid (2.72 g, 21.9 mmol)

-

Dichloromethane (CH₂Cl₂), 100 mL

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Potassium Hydrogen Sulfate (KHSO₄) solution

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Amide Coupling:

-

To a solution of L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol) in dichloromethane (100 mL), add pyrazinecarboxylic acid (2.72 g, 21.9 mmol).

-

Standard peptide coupling reagents (e.g., EDC, HOBt) are then added to facilitate the amide bond formation.

-

The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous basic solution (e.g., saturated Na₂CO₃), followed by drying of the organic phase with Na₂SO₄ and concentration in vacuo to yield the crude product, (S)-Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate.[3]

-

-

Saponification (Hydrolysis of the Methyl Ester):

-

The crude ester from the previous step (assuming 10 mmol scale) is dissolved in a mixture of Tetrahydrofuran (25 mL) and Methanol.

-

The solution is cooled to 0°C, and a solution of 1 M NaOH (12 mL, 12 mmol) is added.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then concentrated in vacuo to remove the organic solvents.

-

The pH of the remaining aqueous layer is adjusted to 3.5 with a 1 M KHSO₄ solution.

-

The aqueous layer is extracted with Ethyl Acetate (2 x 25 mL).

-

The combined organic layers are dried over MgSO₄ and concentrated to yield (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.[3]

-

Synthesis Workflow

Caption: Workflow for the synthesis of a key Telaprevir intermediate.

Mechanism of Action of Derived Therapeutics: The Case of Telaprevir

Telaprevir, synthesized from the this compound-derived intermediate, functions as a direct-acting antiviral agent. It is a potent and specific inhibitor of the HCV NS3/4A serine protease.[4] This viral enzyme is crucial for the replication of the hepatitis C virus.

The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential components of the viral replication complex.[4] By binding to the active site of the NS3/4A protease, Telaprevir blocks this cleavage process, thereby preventing the formation of the replication complex and inhibiting viral propagation.

HCV Protease Inhibition Pathwaydot

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using H-Chg-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of H-L-Cyclohexylglycine Methyl Ester Hydrochloride (H-Chg-OMe HCl) in solid-phase peptide synthesis (SPPS). This document outlines the properties of this sterically hindered amino acid derivative, its applications, and a detailed protocol for its successful incorporation into peptide chains.

Cyclohexylglycine (Chg) is a non-proteinogenic amino acid characterized by its bulky cyclohexyl side chain. This feature imparts significant steric hindrance, which can present challenges during peptide synthesis. However, the incorporation of Chg into peptides is of great interest for drug discovery, as it can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. The C-terminal methyl ester (OMe) modification can further modulate the peptide's pharmacokinetic properties.

Core Applications

The incorporation of this compound into peptide sequences is a valuable strategy for:

-

Introducing conformational constraints: The bulky cyclohexyl side chain can restrict the peptide backbone's flexibility, favoring specific secondary structures such as β-turns and helices.[1]

-

Enhancing metabolic stability: The unnatural amino acid structure can increase resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

-

Improving pharmacokinetic properties: The increased hydrophobicity imparted by the cyclohexyl group can influence membrane permeability and bioavailability.[2]

-

Modulating receptor binding: The unique steric and hydrophobic properties of Chg can lead to altered binding affinity and selectivity for biological targets.[2]

Challenges in Synthesis

The primary challenge in using this compound is its steric bulk, which can lead to incomplete coupling reactions and lower yields.[3] To overcome this, optimized coupling strategies are necessary, including the use of highly efficient coupling reagents and potentially longer reaction times or double coupling cycles.[4]

Quantitative Data Summary

The following tables summarize representative data for the coupling efficiency and purity of peptides synthesized using this compound under various conditions. These values are illustrative and may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

| Coupling Reagent | Equivalents (AA/Reagent/Base) | Coupling Time (hours) | Coupling Efficiency (%) | Crude Purity (%) |

| HBTU/HOBt/DIPEA | 3 / 3 / 6 | 2 | 85 | 70 |

| HCTU/DIPEA | 3 / 3 / 6 | 2 | 92 | 78 |

| HATU/HOAt/DIPEA | 3 / 3 / 6 | 2 | 98 | 85 |

| DIC/HOBt | 3 / 3 | 4 | 75 | 60 |

Data based on the first coupling of Fmoc-Ala-OH to H-Chg-OMe pre-loaded on 2-chlorotrityl chloride resin.

Table 2: Effect of Double Coupling on a Sterically Hindered Sequence

| Coupling Strategy | Coupling Reagent | Coupling Time (per cycle) | Final Yield (mg) | Crude Purity (%) |

| Single Coupling | HATU/HOAt/DIPEA | 2 hours | 35 | 65 |

| Double Coupling | HATU/HOAt/DIPEA | 2 hours | 52 | 82 |

Data for the synthesis of the model peptide Ac-Ala-Chg-Gly-NH2.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing a C-terminal cyclohexylglycine methyl ester using the Fmoc/tBu strategy.

Materials

-

2-Chlorotrityl chloride (2-CTC) resin

-

H-L-Cyclohexylglycine Methyl Ester Hydrochloride (this compound)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HCTU)

-

Additives (e.g., HOAt, HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: Methanol (MeOH)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Swell the 2-CTC resin in DCM in a reaction vessel for 30 minutes.

-

Amino Acid Preparation: In a separate vial, dissolve this compound (2 equivalents relative to the resin capacity) in DMF. Neutralize the hydrochloride salt by adding DIPEA (2.2 equivalents) and mix for 5 minutes.

-

Resin Activation and Loading: Drain the DCM from the swollen resin. Add the neutralized this compound solution to the resin and agitate the mixture for 2-4 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.[5]

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with MeOH (2 times).

-

Drying: Dry the resin under vacuum.

-

Loading Determination (Optional): The loading of the first amino acid can be determined by Fmoc quantification after coupling the first Fmoc-protected amino acid.

Protocol 2: Peptide Chain Elongation

This protocol describes a single cycle of amino acid addition. Repeat these steps for each amino acid in the peptide sequence.

-

Resin Swelling: Swell the H-Chg-OMe-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. For sterically hindered couplings, a longer time or a second coupling (double coupling) may be required.[4]

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), perform a second coupling.

-

Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage and Deprotection

-

Final Washing: After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the dried resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.

-

Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides using this compound.

Caption: Workflow for loading this compound onto 2-chlorotrityl chloride resin.

Caption: General workflow for peptide chain elongation using the Fmoc/tBu strategy.

References

- 1. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

Application Notes and Protocols for H-CHG-OME HCl in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of contemporary drug discovery, peptidomimetics have emerged as a pivotal class of therapeutic agents. These molecules are meticulously designed to replicate the biological activity of natural peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low bioavailability. A key strategy in the rational design of potent peptidomimetics is the incorporation of unnatural amino acids (UAAs). H-CHG-OME HCl, chemically known as (S)-Methyl 2-amino-2-cyclohexylacetate hydrochloride, is a non-proteinogenic amino acid derivative that offers unique structural properties for the synthesis of advanced peptidomimetics.

The defining feature of this compound is its bulky and hydrophobic cyclohexyl side chain. The incorporation of this moiety into a peptide backbone can induce significant conformational rigidity, a desirable attribute for enhancing receptor binding affinity and selectivity. Furthermore, the steric hindrance provided by the cyclohexyl group can effectively shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound in peptidomimetic design.

Key Applications of this compound in Peptidomimetic Design

The introduction of a cyclohexylglycine methyl ester residue via this compound can profoundly influence the therapeutic potential of a peptide-based drug candidate. Key applications include:

-

Enhanced Metabolic Stability: Peptidomimetics containing the cyclohexylglycine residue exhibit increased resistance to degradation by proteases, which primarily recognize and cleave peptide bonds adjacent to natural L-amino acids. This leads to a longer plasma half-life and improved pharmacokinetic profile.

-

Conformational Constraint and Receptor Binding: The bulky cyclohexyl side chain restricts the conformational freedom of the peptide backbone, promoting the adoption of a specific, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme.

-

Modulation of Hydrophobicity: The hydrophobic nature of the cyclohexyl group can enhance the interaction of the peptidomimetic with hydrophobic pockets in the binding site of a biological target. This can also influence the molecule's membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Scaffold for Bioactive Molecules: this compound serves as a valuable building block in the synthesis of complex peptidomimetics, including potent enzyme inhibitors. A notable example is its use as a key intermediate in the synthesis of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV) NS3/4A protease.

Quantitative Data on the Impact of Bulky Unnatural Amino Acids

The incorporation of bulky, non-polar amino acids like cyclohexylglycine can significantly impact the biological activity of a peptide. The following tables provide representative data illustrating the effect of such modifications on enzyme inhibition and receptor binding, based on studies of analogous peptidomimetics.

Table 1: Representative Structure-Activity Relationship (SAR) Data for HCV NS3/4A Protease Inhibitors

| Compound | P1 Residue | P2 Residue | IC50 (nM) | Fold Improvement (vs. Glycine) |

| Reference Peptide | Glycine | Valine | 1500 | 1x |

| Peptidomimetic 1 | Cyclohexylglycine | Valine | 25 | 60x |

| Peptidomimetic 2 | tert-Butylglycine | Valine | 45 | 33x |

| Peptidomimetic 3 | Cyclohexylglycine | Isoleucine | 18 | 83x |

Note: Data are representative and intended for illustrative purposes. Actual values are dependent on the specific peptide sequence and assay conditions.

Table 2: Impact of Cyclohexylalanine (a close analog) on Receptor Binding Affinity

| Peptide | Sequence | Receptor Target | Binding Affinity (Ki, nM) |

| Native Ligand | Tyr-Gly-Gly-Phe-Leu | Opioid Receptor | 10.5 |

| Analog 1 | Tyr-D-Ala-Gly-Phe-Leu | Opioid Receptor | 5.2 |

| Analog 2 | Tyr-D-Cha-Gly-Phe-Leu | Opioid Receptor | 1.8 |

Note: Cha = Cyclohexylalanine. Data are representative and sourced from literature on analogous systems.

Experimental Protocols

The incorporation of this compound into a peptide sequence requires specific synthetic strategies, particularly due to the presence of the C-terminal methyl ester. Both solution-phase and solid-phase approaches can be employed.

Protocol 1: Solution-Phase Peptide Coupling of this compound

This protocol describes the coupling of an N-terminally protected amino acid to the free amine of this compound.

Materials and Reagents:

-

N-Fmoc protected amino acid (e.g., Fmoc-L-Valine)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to neutralize the hydrochloride salt.

-

-

Activation of the N-Fmoc Amino Acid:

-

In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIC (1.1 equivalents) and stir at 0°C for 30 minutes.

-

-

Coupling Reaction:

-

Add the neutralized this compound solution from step 1 to the activated amino acid mixture from step 2.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Protocol 2: Solid-Phase Synthesis of a Peptide with a C-terminal Cyclohexylglycine Methyl Ester

This protocol outlines a strategy for synthesizing a peptide on a solid support where the final step involves the cleavage of the peptide from the resin and subsequent coupling to this compound in solution.

Materials and Reagents:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids

-

Standard reagents for Fmoc-based Solid-Phase Peptide Synthesis (SPPS): DMF, DCM, piperidine in DMF, DIC, HOBt.

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Cold diethyl ether

Procedure:

-

Peptide Synthesis on 2-CTC Resin:

-

Swell the 2-CTC resin in DCM.

-

Load the first Fmoc-protected amino acid (the penultimate residue of the final peptide) onto the resin.

-

Perform standard Fmoc-SPPS cycles of deprotection and coupling to assemble the desired peptide sequence.

-

-

Cleavage from the Resin:

-

After the final coupling and deprotection step, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Treat the resin with a mild cleavage cocktail (e.g., 20% hexafluoroisopropanol in DCM) to cleave the peptide from the resin while keeping the side-chain protecting groups intact.

-

Collect the filtrate and evaporate the solvent to obtain the protected peptide acid.

-

-

Solution-Phase Coupling to this compound:

-

Dissolve the protected peptide acid (1.0 equivalent) in anhydrous DMF.

-

In a separate flask, neutralize this compound (1.2 equivalents) with DIPEA (1.3 equivalents) in DMF.

-

Add the neutralized this compound solution to the protected peptide acid.

-

Add HATU (1.1 equivalents) and additional DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitor by LC-MS).

-

-

Final Deprotection and Purification:

-

Evaporate the DMF under reduced pressure.

-

Treat the residue with a TFA cleavage cocktail to remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the final peptidomimetic by reverse-phase HPLC.

-

Signaling Pathways and Experimental Workflows

HCV NS3/4A Protease Inhibition Pathway

This compound is a precursor to peptidomimetics that can target viral proteases. The following diagram illustrates the mechanism of action of an HCV NS3/4A protease inhibitor.

Caption: Mechanism of HCV NS3/4A protease inhibition by a peptidomimetic.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

The following diagram outlines the key steps in the solution-phase synthesis of a dipeptide using this compound.

Caption: Workflow for solution-phase dipeptide synthesis.

Logical Relationship of Cyclohexylglycine Incorporation to Peptidomimetic Properties

This diagram illustrates how the structural features of a cyclohexylglycine-containing peptidomimetic contribute to its enhanced therapeutic properties.

Caption: Structure-property relationships of cyclohexylglycine in peptidomimetics.

Conclusion

This compound is a valuable and versatile building block for the design and synthesis of advanced peptidomimetics. Its incorporation offers a strategic approach to address the common challenges associated with peptide-based therapeutics, namely metabolic instability and conformational flexibility. The protocols and conceptual frameworks provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their quest for novel and potent therapeutic agents. The continued exploration of such unique amino acid derivatives will undoubtedly pave the way for the next generation of peptidomimetic drugs.

Application Notes and Protocols for the Incorporation of H-CHG-OME HCL (L-Cyclohexylglycine methyl ester hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-CHG-OME HCL, or L-Cyclohexylglycine methyl ester hydrochloride, is a non-proteinogenic amino acid derivative that has garnered significant interest in pharmaceutical and medicinal chemistry. Its unique bulky cyclohexyl side chain offers a valuable tool for modifying peptide structures to enhance their therapeutic properties. The incorporation of such unnatural amino acids can lead to increased metabolic stability, improved receptor affinity and selectivity, and enhanced cell permeability. This compound serves as a key building block in the synthesis of peptidomimetics and has been notably used as an intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1] Furthermore, derivatives of L-Cyclohexylglycine have shown potential in neuropharmacological research as modulators of neurotransmitter systems.[2]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), along with methods for quality control. Additionally, a plausible signaling pathway is presented to illustrate the potential biological context of peptides containing this amino acid.

Data Presentation

The incorporation of sterically hindered amino acids like this compound can present challenges in solid-phase peptide synthesis, potentially impacting coupling efficiency and overall yield. The choice of coupling reagents and reaction conditions is critical for successful synthesis. Below is a summary of representative quantitative data for the incorporation of bulky or challenging amino acids, which can be used as a reference for optimizing the incorporation of this compound.

| Amino Acid Type | Coupling Reagent | Coupling Time (h) | Single Coupling Yield (%) | Crude Purity (%) |

| Bulky (e.g., Aib) | HATU/DIPEA | 2 | >95 | ~85 |

| N-methylated | PyBOP/HOAt | 4 | 90-95 | ~80 |

| β-branched | DIC/HOBt | 2-4 | >98 | >90 |

| This compound (projected) | HATU/DIPEA | 2-4 | ~95 | ~85-90 |

Data is representative and compiled from literature on the synthesis of peptides containing sterically hindered amino acids. Actual results may vary based on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Cyclohexylglycine-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating L-Cyclohexylglycine into a peptide sequence. Due to the steric hindrance of the cyclohexyl group, a potent coupling reagent such as HATU is recommended.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-Cyclohexylglycine-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-L-Cyclohexylglycine-OH:

-

In a separate vial, dissolve Fmoc-L-Cyclohexylglycine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-